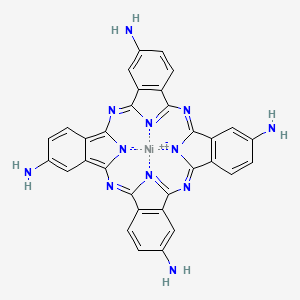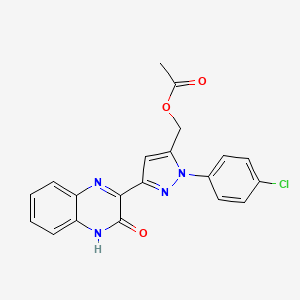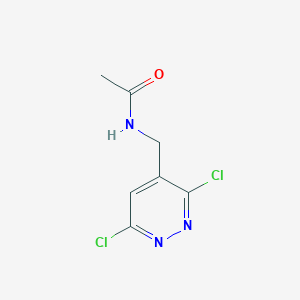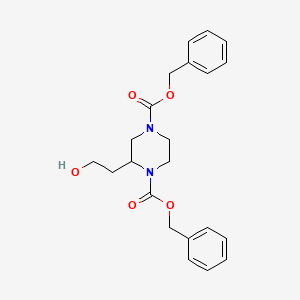![molecular formula C19H29F3O7P2S B13093813 (2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol; trifluoromethanesulfonic acid CAS No. 552829-96-6](/img/structure/B13093813.png)
(2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol; trifluoromethanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol; trifluoromethanesulfonic acid is a complex organic molecule featuring multiple chiral centers and phospholane rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the phospholane rings. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved. Common reagents used in the synthesis include phosphine ligands, diols, and trifluoromethanesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that can be optimized for high yield and purity. This might include the use of continuous flow reactors, which allow for better control of reaction conditions and can be more efficient than traditional batch processes.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The phospholane rings can be reduced under specific conditions.
Substitution: The trifluoromethanesulfonic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry: It can be used as a ligand in catalysis, aiding in the formation of complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in drug design and development.
Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
- (2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol
- Trifluoromethanesulfonic acid derivatives
Uniqueness
This compound is unique due to its combination of multiple chiral centers, phospholane rings, and the presence of trifluoromethanesulfonic acid
特性
CAS番号 |
552829-96-6 |
|---|---|
分子式 |
C19H29F3O7P2S |
分子量 |
520.4 g/mol |
IUPAC名 |
1-[2-(3,4-dihydroxy-2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane-3,4-diol;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C18H28O4P2.CHF3O3S/c1-9-15(19)16(20)10(2)23(9)13-7-5-6-8-14(13)24-11(3)17(21)18(22)12(24)4;2-1(3,4)8(5,6)7/h5-12,15-22H,1-4H3;(H,5,6,7) |
InChIキー |
VCXNDJZYBPQADD-UHFFFAOYSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@@H]([C@@H](P1C2=CC=CC=C2P3[C@H]([C@H]([C@@H]([C@@H]3C)O)O)C)C)O)O.C(F)(F)(F)S(=O)(=O)O |
正規SMILES |
CC1C(C(C(P1C2=CC=CC=C2P3C(C(C(C3C)O)O)C)C)O)O.C(F)(F)(F)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid](/img/structure/B13093754.png)

![5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13093759.png)



![1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13093776.png)
![5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13093781.png)
![5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide](/img/structure/B13093785.png)
![2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B13093801.png)
![Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate](/img/structure/B13093809.png)

